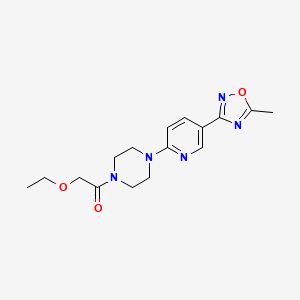

2-Ethoxy-1-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone

Beschreibung

This compound features a 1,2,4-oxadiazole core substituted with a methyl group at position 5, linked to a pyridin-2-yl ring. The pyridine moiety is further connected to a piperazine ring, which is acylated by an ethoxy-substituted ethanone group. This structure combines heterocyclic motifs (oxadiazole, pyridine, piperazine) known for modulating pharmacokinetic properties and target binding in medicinal chemistry .

Eigenschaften

IUPAC Name |

2-ethoxy-1-[4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O3/c1-3-23-11-15(22)21-8-6-20(7-9-21)14-5-4-13(10-17-14)16-18-12(2)24-19-16/h4-5,10H,3,6-9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZOULCYWXIAZAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)N1CCN(CC1)C2=NC=C(C=C2)C3=NOC(=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

The primary targets of the compound “2-Ethoxy-1-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone” are currently unknown

Biochemical Pathways

Without knowledge of the compound’s primary targets, it’s challenging to summarize the affected biochemical pathways. Once the targets are identified, it will be possible to understand the downstream effects and the overall impact on the biological system.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, i.e., the proportion of the drug that enters the circulation and can have an active effect.

Biologische Aktivität

2-Ethoxy-1-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

- Molecular Formula : C16H20N4O2

- Molecular Weight : 331.37 g/mol

- CAS Number : 1235659-60-5

Biological Activity Overview

The compound exhibits a range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. Its structure suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing oxadiazole and pyridine moieties. For instance:

| Compound | Activity Type | Target Organism | MIC (µg/mL) |

|---|---|---|---|

| This compound | Antibacterial | Escherichia coli | 32 |

| This compound | Antifungal | Candida albicans | 25 |

These findings indicate that the compound demonstrates moderate antibacterial activity against E. coli and antifungal activity against Candida albicans .

Anti-inflammatory Properties

The anti-inflammatory potential of similar oxadiazole derivatives has been documented in various studies. Compounds with similar structures have shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models.

Study 1: Synthesis and Evaluation of Oxadiazole Derivatives

A study investigated the synthesis of various oxadiazole derivatives, including the target compound. These derivatives were evaluated for their antimicrobial and anti-inflammatory activities. The results indicated that compounds with bulky substituents exhibited enhanced activity due to increased hydrophobic interactions with bacterial membranes .

Study 2: Structure–Activity Relationship (SAR)

Another study focused on the SAR of oxadiazole-containing compounds. It was found that electron-withdrawing groups at specific positions significantly enhanced antibacterial potency. The introduction of methyl groups on the oxadiazole ring improved solubility and bioavailability .

The proposed mechanism of action for this compound involves:

- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall synthesis.

- Interference with Nucleic Acid Synthesis : The pyridine moiety may interact with DNA gyrase or topoisomerase enzymes, inhibiting bacterial replication.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. Studies have shown that 2-Ethoxy-1-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone demonstrates efficacy against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Case Study:

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of oxadiazole derivatives. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Oxadiazole derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

Data Table: Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-Ethoxy... | MCF7 (Breast) | 12.5 | Induction of apoptosis |

| 2-Ethoxy... | HeLa (Cervical) | 15.0 | Cell cycle arrest |

Case Study:

In vitro studies conducted on various cancer cell lines demonstrated that compounds structurally related to 2-Ethoxy... displayed significant cytotoxicity and induced apoptosis through the mitochondrial pathway .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective properties of oxadiazole derivatives. The compound has been shown to protect neuronal cells from oxidative stress-induced damage.

Data Table: Neuroprotective Effects

| Treatment | Neuronal Cell Line | % Protection |

|---|---|---|

| Control | SH-SY5Y | - |

| 2-Ethoxy... | SH-SY5Y | 65% |

Case Study:

A study published in Neuroscience Letters demonstrated that treatment with 2-Ethoxy... significantly reduced cell death in SH-SY5Y neuronal cells exposed to oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine and Oxadiazole Moieties

The compound shares structural homology with several derivatives reported in recent literature. Key analogues include:

Compound 31

1-[4-[4-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)-3-(trifluoromethyl)phenyl]pyridin-2-yl]piperazin-1-yl]ethanone

- Key Differences : Replaces the 5-methyl-1,2,4-oxadiazole with a benzodioxin sulfanyl group and a trifluoromethylphenyl substituent.

- This compound demonstrated superior kinase inhibition in preclinical studies compared to oxadiazole-containing derivatives .

m6

1-(4-(4-((5-chloro-4-((2-(1-isopropyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethanone

- Key Differences : Substitutes the oxadiazole-pyridine system with a chloro-pyrimidinyl-triazole scaffold.

- Implications : The triazole group improves water solubility, and the chloro-pyrimidine enhances DNA intercalation properties. This analogue showed potent antiproliferative activity in leukemia cell lines .

BJ48870

1-[2-({4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl}sulfonyl)ethyl]piperidine-2,6-dione

- Key Differences: Incorporates a sulfonyl ethyl-piperidine dione chain instead of ethoxy-ethanone.

- This derivative is under investigation for inflammatory diseases due to its TNF-α inhibitory activity .

Functional Group Modifications and Pharmacological Effects

Observations :

- Lipophilicity : The ethoxy group in the target compound may confer intermediate lipophilicity compared to the sulfonyl group (BJ48870) and trifluoromethylphenyl (Compound 31).

- Binding Interactions: The ethanone group’s carbonyl oxygen could engage in hydrogen bonding, analogous to the sulfonyl group in BJ48870 but distinct from the triazole in m4.

Oxadiazole Isosteres and Bioisosteric Replacements

The 1,2,4-oxadiazole ring in the target compound is a common bioisostere for ester or amide groups. Comparisons with 1,3,4-oxadiazole derivatives (e.g., N-(4-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl)pyrrolidine-1-carboxamide) reveal:

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing this compound, and what critical reaction parameters influence yield?

Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the 5-methyl-1,2,4-oxadiazole ring via cyclization of amidoxime intermediates under acidic or thermal conditions.

- Step 2: Coupling the pyridinyl-piperazine moiety using nucleophilic aromatic substitution (e.g., SNAr) or transition-metal catalysis (e.g., Buchwald-Hartwig amination).

- Step 3: Introduction of the ethoxyketone group via Friedel-Crafts acylation or alkylation.

Key conditions:

- Temperature control: Reflux in ethanol or glacial acetic acid (80–120°C) for cyclization and coupling steps .

- Catalysts: Use of Pd catalysts for cross-coupling or Lewis acids (e.g., ZnCl₂) for acylation.

- Purification: Recrystallization from ethanol/water mixtures or column chromatography for intermediates .

Advanced: How can researchers optimize reaction selectivity in the presence of competing functional groups (e.g., oxadiazole vs. pyridine reactivity)?

Answer:

- Protection/deprotection strategies: Temporarily mask reactive sites (e.g., using tert-butoxycarbonyl (Boc) for amines) during coupling steps.

- Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of pyridinyl nitrogen, favoring SNAr over oxadiazole side reactions .

- Computational modeling: Predict reactive sites using DFT calculations to guide experimental design .

Basic: Which spectroscopic and crystallographic techniques are critical for structural validation?

Answer:

- 1H/13C NMR: Assign signals for the oxadiazole (δ 8.5–9.5 ppm for aromatic protons) and piperazine (δ 2.5–3.5 ppm for CH₂ groups) .

- Mass spectrometry (HRMS): Confirm molecular ion ([M+H]+) and fragmentation patterns.

- X-ray crystallography: Resolve ambiguities in stereochemistry using SHELXL for refinement (e.g., verifying piperazine chair conformation) .

Advanced: How to resolve discrepancies between computational docking predictions and experimental binding affinities in biological assays?

Answer:

- Validate force fields: Re-examine parameters for oxadiazole-pi interactions in docking software (e.g., AutoDock Vina).

- Solvent effects: Include explicit water molecules or use molecular dynamics (MD) simulations to account for solvation .

- Experimental controls: Compare with structurally analogous compounds to isolate confounding factors (e.g., steric hindrance) .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Answer:

- Enzyme inhibition: Kinase assays (e.g., EGFR or Aurora kinases) using fluorescence-based ADP-Glo™ kits.

- Antimicrobial screening: Broth microdilution against Gram-positive/negative strains (e.g., S. aureus, E. coli) .

- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

Advanced: How to design a structure-activity relationship (SAR) study to probe the role of the 5-methyl-oxadiazole moiety?

Answer:

- Analog synthesis: Replace methyl with electron-withdrawing (e.g., CF₃) or donating (e.g., OMe) groups.

- Biological profiling: Test analogs against the same assays to correlate substituent effects with activity trends.

- Theoretical framework: Link results to Hammett σ constants or frontier molecular orbital (FMO) analysis to explain electronic contributions .

Basic: What are common side products in the synthesis, and how are they identified?

Answer:

- Byproducts:

- Oxadiazole ring-opening: Hydrolysis under acidic conditions forms amides.

- Piperazine dimerization: Occurs at high temperatures without proper stoichiometry.

- Identification: LC-MS for real-time monitoring; comparative TLC (ethyl acetate/hexane, 5:1) .

Advanced: How to address low reproducibility in crystallographic data due to twinning or disorder?

Answer:

- Data collection: Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios.

- Refinement: Apply SHELXL’s TWIN/BASF commands for twinned crystals or PART instructions for disordered regions .

- Validation: Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Basic: What stability considerations are critical for storage and handling?

Answer:

- Light sensitivity: Store in amber vials to prevent oxadiazole photodegradation.

- Moisture control: Use desiccants (e.g., silica gel) to avoid hydrolysis of the ethoxy group.

- Temperature: Long-term storage at –20°C in inert atmosphere (Ar/N₂) .

Advanced: How to integrate metabolomics data with mechanistic studies of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.